molecular formula C23H18BrN5O3S B2825604 3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895640-58-1

3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2825604
CAS No.: 895640-58-1
M. Wt: 524.39
InChI Key: RTBMVFPUMNNHEW-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 4-Bromobenzenesulfonyl group at position 3: Enhances electron-withdrawing properties and influences receptor binding .
  • Triazolo[1,5-a]quinazoline scaffold: Known for diverse bioactivity, including anticancer and antimicrobial effects .

Synthesis typically involves multi-step protocols, such as condensation of substituted benzamides with aldehydes, followed by cyclization using reagents like (diacetoxyiodo)benzene . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBMVFPUMNNHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Core Structure Key Modifications Biological Activity
Target Compound 3-(4-Bromobenzenesulfonyl), 5-(3-Methoxybenzyl) Triazolo[1,5-a]quinazoline Bromo and methoxy groups Under investigation (potential kinase inhibition)
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-Methylbenzyl) Analogue () 3-(2,5-Dimethylbenzenesulfonyl), 5-(4-Methylbenzyl) Triazolo[1,5-a]quinazoline Methyl groups on sulfonyl and benzyl moieties Enhanced lipophilicity; unconfirmed activity
3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl) Analogue () 3-Benzenesulfonyl, 5-(4-Ethoxyphenyl) Triazolo[1,5-a]quinazoline Ethoxy group at para position Improved metabolic stability; moderate cytotoxicity
1,2,4-Triazole Derivatives () Sulfanyl or sulfonyl substituents 1,2,4-Triazole Planar aromatic system Antiviral, antimicrobial

Key Findings:

Methyl or ethoxy substituents on the sulfonyl/benzyl groups (e.g., ) increase lipophilicity but may reduce aqueous solubility .

Biological Activity Trends :

  • Triazoloquinazolines (target compound and analogues) show broader kinase inhibition profiles than 1,2,4-triazole derivatives, which are more associated with antimicrobial effects .
  • The 3-methoxybenzyl group in the target compound may confer selectivity for neuronal or inflammatory targets, unlike the 4-methyl/ethoxy variants .

Synthetic Yields :

  • Target compound synthesis (~60–70% yield) aligns with similar triazoloquinazolines, whereas 1,2,4-triazoles often achieve higher yields (>80%) due to simpler cyclization steps .

Biological Activity

The compound 3-(4-bromobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel derivative within the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that include the formation of the quinazoline core followed by substitution reactions to introduce the sulfonyl and methoxyphenyl groups. The synthetic route can be summarized as follows:

  • Formation of the Quinazoline Core : Utilizing appropriate precursors such as anthranilic acid derivatives.
  • Introduction of the Triazole Ring : Achieved through cyclization reactions involving azides and alkenes.
  • Sulfonylation : The introduction of the 4-bromobenzenesulfonyl group is performed using sulfonyl chlorides in the presence of bases.
  • Final Modifications : Methylation or other modifications to achieve the final structure.

Anticancer Properties

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity by inhibiting various protein kinases involved in cancer progression:

  • Inhibition of Tyrosine Kinases : The compound has shown promising inhibitory effects against critical kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, in a study evaluating similar quinazoline derivatives, compounds exhibited IC50 values in the low micromolar range against these kinases, indicating their potential as targeted therapies for cancer treatment .
CompoundTarget KinaseIC50 (µM)
This compoundCDK20.173
This compoundHER20.079
This compoundEGFRNot reported

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • ATP Competitive Inhibition : The compound acts as an ATP competitive inhibitor for certain kinases like EGFR and HER2 .
  • Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways including caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • MCF7 Breast Cancer Cells : In vitro studies demonstrated that compounds similar to our target compound significantly inhibited cell proliferation and induced apoptosis in MCF7 cells.
    • Results : A reduction in cell viability was observed at concentrations correlating with kinase inhibition.
  • A2780 Ovarian Cancer Cells : Another study reported potent cytotoxicity against A2780 cells with IC50 values indicating effective growth inhibition.
    • Findings : The presence of specific substituents on the quinazoline ring enhanced activity against this cell line.

Q & A

Q. How to optimize reaction conditions for scale-up without compromising yield or purity?

  • Methodological Answer : Apply DoE (Design of Experiments) to variables like temperature, catalyst loading, and solvent ratio. Continuous-flow reactors enhance reproducibility for hazardous intermediates (e.g., sulfonyl chlorides). Purity is monitored via UPLC-MS .

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